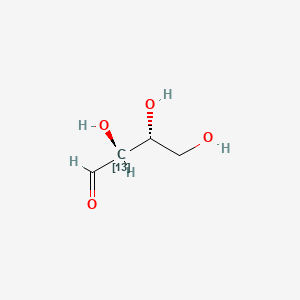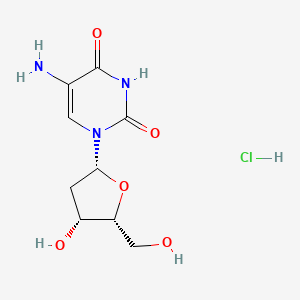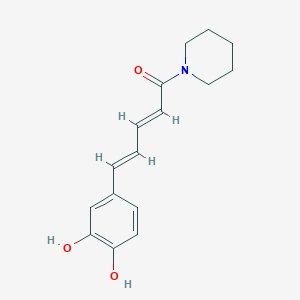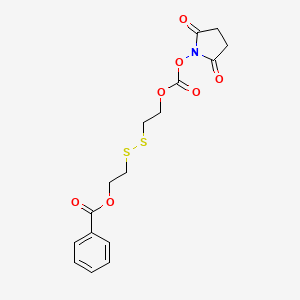
N1-Methylsulfonyl pseudouridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-Methylsulfonyl pseudouridine is a modified nucleoside derived from pseudouridine. It is characterized by the addition of a methylsulfonyl group at the N1 position of the pseudouridine molecule. This modification enhances the stability and functionality of the nucleoside, making it a valuable component in various scientific and medical applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N1-Methylsulfonyl pseudouridine typically involves the methylation of pseudouridine. The process begins with the protection of the hydroxyl groups of pseudouridine, followed by the introduction of the methylsulfonyl group at the N1 position. The reaction conditions often include the use of methylsulfonyl chloride and a base such as triethylamine to facilitate the methylation process. The final step involves the deprotection of the hydroxyl groups to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product.
化学反応の分析
Types of Reactions: N1-Methylsulfonyl pseudouridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can convert the methylsulfonyl group to a methylsulfide group.
Substitution: The methylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions include sulfone derivatives, methylsulfide derivatives, and various substituted pseudouridine analogs.
科学的研究の応用
N1-Methylsulfonyl pseudouridine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of modified nucleic acids and other complex molecules.
Biology: The compound is incorporated into RNA molecules to study RNA structure and function.
Medicine: this compound is used in the development of RNA-based therapeutics and vaccines, enhancing their stability and reducing immunogenicity.
Industry: The compound is utilized in the production of high-fidelity synthetic RNA for various industrial applications.
作用機序
The mechanism of action of N1-Methylsulfonyl pseudouridine involves its incorporation into RNA molecules, where it enhances the stability and functionality of the RNA. The methylsulfonyl group at the N1 position provides additional hydrogen bonding capabilities, increasing the thermodynamic stability of the RNA. This modification also reduces the recognition of the RNA by the innate immune system, thereby reducing immunogenicity and increasing the efficacy of RNA-based therapeutics.
類似化合物との比較
Pseudouridine: The parent compound of N1-Methylsulfonyl pseudouridine, known for its role in stabilizing RNA structures.
N1-Methylpseudouridine: Another modified nucleoside with a methyl group at the N1 position, used in mRNA vaccines.
5-Methylcytidine: A modified nucleoside with a methyl group at the 5 position of cytidine, used to enhance RNA stability.
Uniqueness: this compound is unique due to the presence of the methylsulfonyl group, which provides additional stability and reduces immunogenicity compared to other modified nucleosides. This makes it particularly valuable in the development of RNA-based therapeutics and vaccines.
特性
分子式 |
C10H14N2O8S |
|---|---|
分子量 |
322.29 g/mol |
IUPAC名 |
5-[(2S,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylsulfonylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14N2O8S/c1-21(18,19)12-2-4(9(16)11-10(12)17)8-7(15)6(14)5(3-13)20-8/h2,5-8,13-15H,3H2,1H3,(H,11,16,17)/t5-,6?,7+,8+/m1/s1 |
InChIキー |
NOXLVPSCGFPVOH-BJLRKGDGSA-N |
異性体SMILES |
CS(=O)(=O)N1C=C(C(=O)NC1=O)[C@H]2[C@H](C([C@H](O2)CO)O)O |
正規SMILES |
CS(=O)(=O)N1C=C(C(=O)NC1=O)C2C(C(C(O2)CO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1-[(3aS,4R,6R)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-(aminomethyl)-2-sulfanylidenepyrimidin-4-one](/img/structure/B12400124.png)








